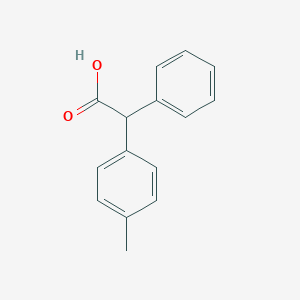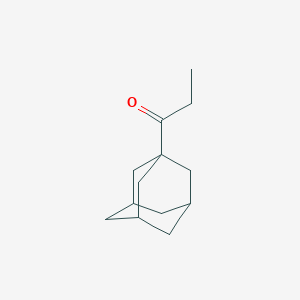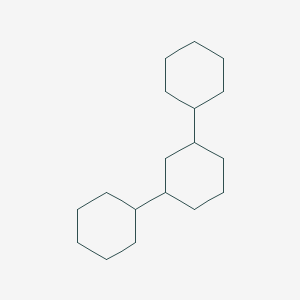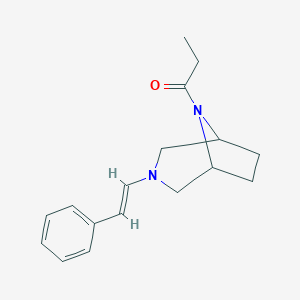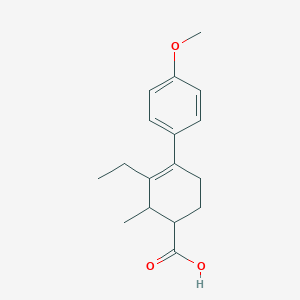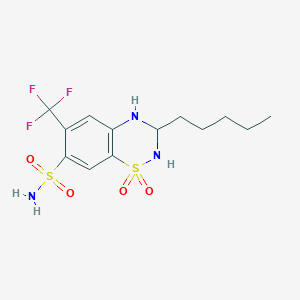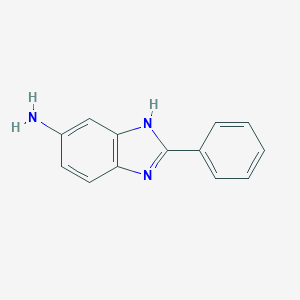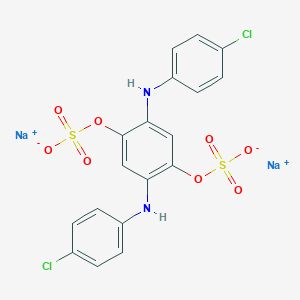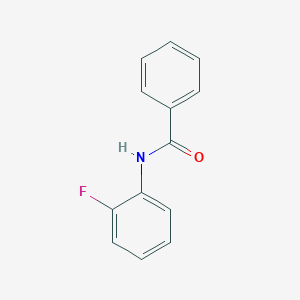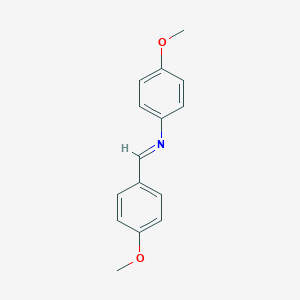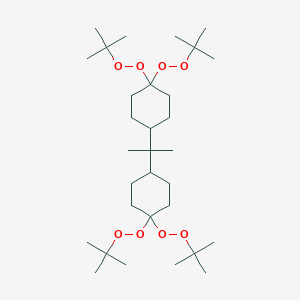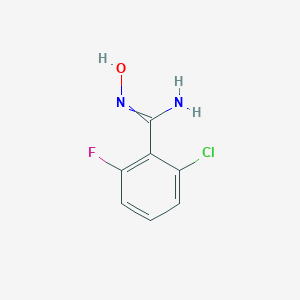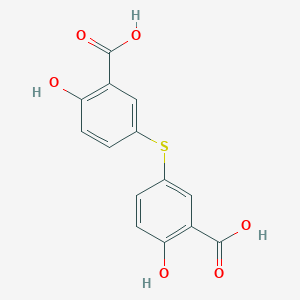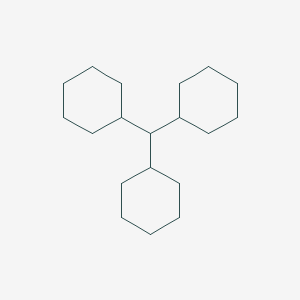
Tricyclohexylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclohexylmethane (TCM) is an organic compound that belongs to the family of cycloalkanes. It is a colorless, odorless, and waxy solid that is used in various fields, including the chemical industry, pharmaceuticals, and material science. TCM has been studied extensively due to its unique chemical structure and potential applications.
作用機序
The mechanism of action of Tricyclohexylmethane is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. Tricyclohexylmethane has been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Tricyclohexylmethane has also been shown to interact with DNA, leading to changes in gene expression. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane.
科学的研究の応用
Tricyclohexylmethane has been used in various scientific research applications, including as a solvent, a reagent, and a stabilizer. It has been studied as a potential precursor for the synthesis of various organic compounds, including pharmaceuticals and polymers. Tricyclohexylmethane has also been used as a stabilizer for polymers, such as polyethylene and polypropylene, due to its ability to prevent oxidation and degradation. Additionally, Tricyclohexylmethane has been used as a solvent for various organic compounds, including steroids and terpenes.
生化学的および生理学的効果
Tricyclohexylmethane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Tricyclohexylmethane has also been shown to have neuroprotective effects, including the ability to improve cognitive function and memory. Additionally, Tricyclohexylmethane has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
Tricyclohexylmethane has several advantages for lab experiments, including its stability, low toxicity, and ability to dissolve a wide range of organic compounds. However, Tricyclohexylmethane has several limitations, including its low solubility in water and its potential to form complexes with other molecules, which can complicate analysis. Additionally, the synthesis of Tricyclohexylmethane is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on Tricyclohexylmethane. One area of focus is the development of new synthesis methods that can increase the yield and purity of Tricyclohexylmethane. Another area of focus is the study of the mechanism of action of Tricyclohexylmethane, including its interactions with biological molecules. Additionally, Tricyclohexylmethane has potential applications in the development of new drugs and materials, including polymers and coatings. Further research is needed to fully understand the potential of Tricyclohexylmethane in these areas.
Conclusion
In conclusion, Tricyclohexylmethane is a unique organic compound that has potential applications in various fields, including the chemical industry, pharmaceuticals, and material science. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes. Tricyclohexylmethane has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane and its potential applications in the development of new drugs and materials.
合成法
The synthesis of Tricyclohexylmethane is a complex process that involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isomers, which can be separated using various methods, including distillation and chromatography. The yield of Tricyclohexylmethane is typically low, and the process requires careful control of reaction conditions. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes.
特性
CAS番号 |
1610-24-8 |
|---|---|
製品名 |
Tricyclohexylmethane |
分子式 |
C19H34 |
分子量 |
262.5 g/mol |
IUPAC名 |
dicyclohexylmethylcyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |
InChIキー |
SQDGPLNZHYWEOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
正規SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
沸点 |
325.5 °C |
melting_point |
48.0 °C |
その他のCAS番号 |
1610-24-8 |
同義語 |
Tricyclohexylmethane. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




